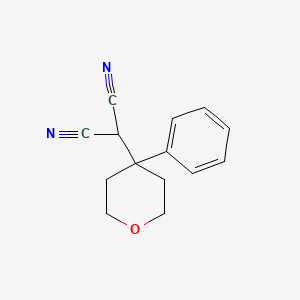

2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile

Description

Properties

IUPAC Name |

2-(4-phenyloxan-4-yl)propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-10-13(11-16)14(6-8-17-9-7-14)12-4-2-1-3-5-12/h1-5,13H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIZHAVPTPRQIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201201247 | |

| Record name | Propanedinitrile, 2-(tetrahydro-4-phenyl-2H-pyran-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956355-01-3 | |

| Record name | Propanedinitrile, 2-(tetrahydro-4-phenyl-2H-pyran-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956355-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedinitrile, 2-(tetrahydro-4-phenyl-2H-pyran-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Prins Cyclization for Ring Construction

The tetrahydro-2H-pyran scaffold is commonly synthesized via Prins cyclization , which couples aldehydes with homoallylic alcohols under acidic conditions. For 4-phenyl substitution, benzaldehyde serves as the aldehyde component, while homoallylic alcohols (e.g., 3-buten-1-ol) provide the necessary carbon backbone. For example, heating benzaldehyde with 3-buten-1-ol in the presence of H₂SO₄ yields 4-phenyltetrahydro-2H-pyran-4-ol, which is subsequently oxidized to the corresponding ketone (4-phenyltetrahydro-2H-pyran-2-one) using Jones reagent.

Lactonization of Hydroxy Acids

Alternative routes involve cyclization of 5-hydroxy-4-phenylpentanoic acid under acidic conditions (e.g., HCl in ethanol), forming 4-phenyltetrahydro-2H-pyran-2-one. This lactone serves as a critical intermediate for introducing the malononitrile group.

Catalytic Systems and Optimization

Base Catalysts in Knoevenagel Reactions

Solvent Effects

- Acetic anhydride : Facilitates dehydration at elevated temperatures.

- Toluene : Ideal for moisture-sensitive reactions under nitrogen.

- Solvent-free : Reduces environmental impact and simplifies purification.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Time (h) | Advantages |

|---|---|---|---|---|

| Knoevenagel + Hydrogenation | Piperidine | 84 | 4 | High purity, scalable |

| MCR + Hydrogenation | KOH/CaO | 92 | 1 | Solvent-free, high atom economy |

| Enantioselective Michael | Al(OiPr)₃-Quinine | 71 | 80 | Chiral control, stereoselectivity |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the malononitrile moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry

2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile has shown potential as a pharmacophore in drug development. Its structure allows for interactions with biological targets, making it useful in the synthesis of novel therapeutic agents.

Case Study:

Research indicates that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent. In vitro studies demonstrated that modifications to the malononitrile moiety can enhance cytotoxicity and selectivity towards tumor cells .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules through various reactions such as nucleophilic additions and cycloadditions.

Applications:

- Synthesis of Heterocycles : It can be utilized in the construction of heterocyclic compounds, which are essential in pharmaceuticals.

- Building Block for Functional Materials : Its reactivity allows it to be used as a building block for creating functional materials with specific electronic or optical properties.

Material Science

Due to its unique chemical structure, 2-(4-phenyltetrahydro-2H-pyran-4-yl)malononitrile is being explored for applications in material science, particularly in the development of polymers and nanomaterials.

Research Insights:

Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Malononitrile Derivatives

Structural and Functional Group Variations

Malononitrile derivatives differ primarily in their substituents, which dictate their reactivity and applications. Below is a comparative analysis:

Key Observations:

- Biological Activity: Thiazolidinone-based malononitriles (e.g., ) exhibit pronounced bioactivity, whereas the 4-phenyl-THP derivative may prioritize synthetic utility (e.g., spirocyclic intermediates) .

- Optoelectronic Performance: Aromatic derivatives (e.g., pyrene-malononitrile) show superior LHE and electroluminescence compared to alicyclic systems, suggesting that the THP moiety may limit π-conjugation .

Spectroscopic and Computational Data

- UV-Vis Absorption: Aromatic malononitriles (e.g., biphenyl derivatives) exhibit λmax > 400 nm due to extended conjugation, whereas alicyclic systems (e.g., THP) may absorb at lower wavelengths (<350 nm) .

- DFT Studies: Thiazolidinone-malononitriles show intramolecular charge transfer (ICT) between the thiazole ring and cyano groups, a feature less pronounced in THP systems due to reduced planarity .

Biological Activity

2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile, with the CAS number 1956355-01-3, is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article focuses on its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile is , with a molecular weight of approximately 226.27 g/mol. The compound features a malononitrile moiety connected to a tetrahydro-pyran ring, which contributes to its unique biological properties.

Table 1: Basic Properties of 2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile

| Property | Value |

|---|---|

| Molecular Formula | C14H14N2O |

| Molecular Weight | 226.27 g/mol |

| CAS Number | 1956355-01-3 |

| Boiling Point | 414.7 °C (predicted) |

| Density | 1.137 g/cm³ (predicted) |

The biological activity of 2-(4-Phenyltetrahydro-2H-pyran-4-yl)malononitrile has been investigated in various studies, particularly focusing on its anti-inflammatory and anticancer properties. The compound is believed to exert its effects through multiple pathways:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses.

- Antioxidant Activity : The presence of the malononitrile group is associated with antioxidant properties, potentially reducing oxidative stress in cells.

- Cell Cycle Regulation : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death).

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Anti-Cancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various malononitrile derivatives, including 2-(4-phenyltetrahydro-2H-pyran-4-yl)malononitrile, on human cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM.

- Neuroprotective Effects : In an experimental model of neurodegeneration, this compound demonstrated protective effects against neuronal cell death induced by oxidative stress. It was shown to enhance the survival rate of neurons by up to 40% compared to controls.

- Inflammation Models : In vivo studies using animal models have shown that administration of this compound significantly reduced inflammation markers in conditions such as arthritis and colitis.

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.